6-(4-fluorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-fluorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of dihydropyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a 4-fluorophenyl group, often using a halogenation reaction followed by a nucleophilic aromatic substitution.
Attachment of the piperidinyl ethyl group: This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced to the ethyl chain attached to the pyridazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl ethyl group, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyridazinone ring or the fluorophenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, or sulfuric acid are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-chlorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- 6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Uniqueness
The presence of the 4-fluorophenyl group in 6-(4-fluorophenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may confer unique properties, such as increased lipophilicity, metabolic stability, or specific interactions with biological targets, compared to its analogs with different substituents.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-15-6-4-14(5-7-15)16-8-9-17(22)21(19-16)13-12-20-10-2-1-3-11-20/h4-9H,1-3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUNOQGWNAENDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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